molecular formula C22H19N3O4S2 B11120271 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11120271
M. Wt: 453.5 g/mol
InChI Key: SQMLLIYGUJYXAS-LGMDPLHJSA-N
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Description

2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions

    Preparation of Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Thiazolidinone Moiety: This step requires the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative under controlled temperature and pH conditions.

    Attachment of Methoxyphenoxy Group: This final step involves the reaction of the intermediate compound with 4-methoxyphenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases involving specific molecular targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)pyrimidin-4-one: This compound shares the methoxyphenoxy and pyrimidinone moieties but lacks the thiazolidinone group.

    3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound contains the thiazolidinone and pyrido[1,2-a]pyrimidinone moieties but lacks the methoxyphenoxy group.

Uniqueness

The unique combination of functional groups in 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with multiple targets and undergo diverse chemical reactions.

Properties

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O4S2/c1-3-11-25-21(27)17(31-22(25)30)13-16-19(29-15-9-7-14(28-2)8-10-15)23-18-6-4-5-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13-

InChI Key

SQMLLIYGUJYXAS-LGMDPLHJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

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